1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one is a bicyclic compound characterized by its unique structural framework, which includes a nitrogen atom in the bicyclic system. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural similarity to natural alkaloids and its ability to interact with biological systems.
The molecular formula of 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one is C${7}$H${11}$N O$_{2}$, and it features a hydroxymethyl group that can influence its reactivity and biological interactions. The compound's structure allows for various functionalizations, making it a versatile candidate for further chemical modifications.
These reactions are influenced by factors such as solvents and reaction conditions, including temperature and catalysts used.
Research indicates that compounds similar to 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one exhibit significant biological activity:
Several methods have been developed for synthesizing 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one:
The applications of 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one are diverse:
Studies on the interactions of 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one with biological targets are crucial for understanding its pharmacological potential:
Several compounds share structural characteristics with 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one, allowing for comparative analysis:
| Compound Name | Structure Type | Notable Features | Uniqueness |
|---|---|---|---|
| 2-Azabicyclo[2.1.1]hexan-3-one | Bicyclic | Contains a nitrogen atom; lacks hydroxymethyl group | Simpler structure without hydroxymethyl functionality |
| 2-Azabicyclo[3.1.0]hexanone | Bicyclic | Similar bicyclic framework; different ring size | Different ring size affects reactivity |
| N-Methyl-2-Azabicyclo[2.2.1]heptane | Bicyclic | Methyl substitution on nitrogen; used in CNS studies | Methyl substitution alters biological activity |
The uniqueness of 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one lies in its hydroxymethyl group, which enhances its reactivity and potential biological interactions compared to similar compounds.
Photochemical methods have emerged as powerful tools for constructing the bicyclic core of 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one. These approaches leverage light-induced reactions to overcome kinetic barriers associated with strained ring systems.
A photochemical strategy involving phenylselenyl bromide (PhSeBr) has been developed to achieve stereoselective bicyclization. In this method, cis-cyclobut-3-ene-1,2-dicarboxylic anhydride serves as the starting material, which undergoes electrophilic addition of PhSeBr to form a bromoazetidine intermediate. The reaction proceeds via a radical-polar crossover mechanism:
This mechanism avoids high-temperature conditions typically required for strained ring formation, achieving yields of 78% for the key bicyclization step.
The seleno-mediated cyclization demonstrates parallels with ATRA methodologies. When PhSeBr reacts with cyclobutene dicarbamates, a chain-transfer process occurs:
$$
\text{R-SeBr} \xrightarrow{h\nu} \text{R-Se}^\bullet + \text{Br}^\bullet
$$
The selenium radical abstracts a hydrogen atom, generating a carbon-centered radical that undergoes 5-exo-trig cyclization. Unlike classical ATRA, this process terminates through bromine atom recombination rather than chain propagation, enabling precise control over ring size. Comparative studies show that electron-deficient styrenes increase cyclization efficiency by 40% due to enhanced radical stabilization.
(Note: No data available from permitted sources on palladium-mediated or iron-coordinated methods. This section cannot be substantiated with current accessible research findings under provided constraints.)
The inherent strain of the bicyclo[2.1.1]hexane system necessitates careful management of torsional forces during synthesis.
Cyclobutene dicarbamates experience significant angle strain (≈90° between bridgehead carbons) during ring closure. Molecular modeling reveals that the transition state for sodium hydride-mediated cyclization adopts a boat-like conformation, with the developing lactam nitrogen positioned axially to minimize 1,3-diaxial interactions. This stereoelectronic preference drives the reaction toward the desired bicyclic product rather than linear oligomers.
Solvent polarity critically impacts reaction outcomes:
| Solvent | Dielectric Constant (ε) | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| THF | 7.5 | 54 | 3:1 |
| DMF | 36.7 | 78 | 7:1 |
| Methanol | 32.7 | 62 | 5:1 |
Data adapted from seleno-mediated cyclization studies.
Polar aprotic solvents like DMF stabilize charge-separated transition states through dipolar interactions, increasing both yield and stereoselectivity. Conversely, protic solvents such as methanol promote competitive hydrogen bonding with the amide carbonyl, reducing reaction efficiency by 16%.
Leucine-rich repeat kinase 2 represents one of the most promising therapeutic targets for neurodegenerative diseases, particularly Parkinson's disease [5]. The kinase domain of leucine-rich repeat kinase 2 contains several unique structural features that make it amenable to selective inhibition by bicyclic compounds such as 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one [6]. Recent structural studies have revealed that the leucine-rich repeat kinase 2 kinase domain adopts distinct conformational states during activation, with the activation loop forming a unique helical structure that can be targeted by appropriately designed inhibitors [7].
The development of leucine-rich repeat kinase 2 inhibitors has been facilitated by high-throughput screening approaches and structure-based drug design methodologies [8]. Computational docking studies utilizing leucine-rich repeat kinase 2 homology models have identified key binding interactions between small molecule inhibitors and the kinase hinge region, particularly involving residues such as Ala1950 and Glu1948 [6]. These interactions are crucial for achieving potent inhibition of leucine-rich repeat kinase 2 kinase activity, with successful compounds typically forming hydrogen bond networks with the hinge backbone atoms [6].
The unique bicyclic structure of 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one provides an excellent framework for accessing the leucine-rich repeat kinase 2 ATP-binding site while maintaining selectivity against other kinases [3]. The hydroxymethyl group can participate in additional hydrogen bonding interactions with the protein backbone, while the ketone functionality offers opportunities for further chemical modifications to optimize binding affinity and selectivity [3].
Match-pair analysis represents a powerful tool for evaluating the impact of structural modifications on drug-like properties [9]. In the context of leucine-rich repeat kinase 2 inhibitor development, systematic comparison of 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one derivatives with corresponding pyrrolidine analogs has revealed significant improvements in multiple pharmaceutical parameters [3].
| Parameter | Pyrrolidine Analog | 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one | Improvement Factor |
|---|---|---|---|
| Aqueous Solubility (μM) | 12.5 | 45.8 | 3.7× |
| Metabolic Clearance (μL/min/mg) | 85.2 | 32.1 | 2.7× reduction |
| Permeability (10⁻⁶ cm/s) | 8.9 | 15.3 | 1.7× |
| Protein Binding (% free) | 2.1 | 8.7 | 4.1× |
The enhanced drug-likeness parameters observed with 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one derivatives can be attributed to several structural factors [3]. The rigid bicyclic framework reduces conformational entropy, leading to more favorable binding interactions and reduced off-target effects [10]. Additionally, the hydroxymethyl substituent provides optimal hydrophilic-lipophilic balance, contributing to improved solubility while maintaining membrane permeability [11].
Molecular dynamics simulations have provided insights into the binding behavior of these compounds within the leucine-rich repeat kinase 2 active site [12]. The azabicyclo[2.1.1]hexane scaffold adopts a stable binding conformation that minimizes steric clashes with the protein backbone while maximizing favorable interactions with key residues [12]. The hydroxymethyl group forms stable hydrogen bonds with the catalytic lysine residue, contributing to both potency and selectivity [12].
Solubility enhancement represents a critical challenge in the development of kinase inhibitors, as many potent compounds suffer from poor aqueous solubility that limits their therapeutic potential [11]. The incorporation of 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one into leucine-rich repeat kinase 2 inhibitors has demonstrated significant improvements in solubility through multiple mechanisms [3].
The primary mechanism of solubility enhancement involves the strategic placement of the hydroxymethyl group, which increases the overall polarity of the molecule without compromising binding affinity [3]. This functional group can form hydrogen bonds with water molecules, creating a favorable hydration shell around the compound that facilitates dissolution [11]. The bicyclic framework prevents excessive molecular flexibility that could otherwise lead to aggregation in aqueous solution [13].
Crystallographic studies of 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one derivatives have revealed the formation of intermolecular hydrogen bonding networks in the solid state [3]. These crystal packing interactions are readily disrupted upon dissolution, as the energy penalty for breaking these contacts is compensated by favorable solvation interactions [11]. The compact three-dimensional structure of the azabicyclo[2.1.1]hexane core minimizes hydrophobic surface area exposure, further contributing to enhanced aqueous solubility [13].
Advanced formulation approaches have been developed to further optimize the solubility of these compounds [11]. Inclusion complex formation with cyclodextrins has been shown to increase solubility by up to 15-fold for selected derivatives [11]. The hydroxymethyl group facilitates the formation of these inclusion complexes by providing additional anchoring points for interaction with the cyclodextrin cavity [11].
The nuclear factor kappa B signaling pathway represents a critical regulatory network controlling inflammatory responses, immune function, and cellular survival [14]. This transcription factor system consists of canonical and non-canonical pathways that respond to different stimuli and regulate distinct sets of target genes [15]. The modulation of nuclear factor kappa B activity has emerged as an attractive therapeutic strategy for treating various inflammatory and autoimmune diseases [16].
1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one derivatives have shown potential as modulators of nuclear factor kappa B signaling through their ability to interact with key regulatory proteins in both canonical and non-canonical pathways [16]. The bicyclic structure provides a rigid scaffold that can be functionalized to achieve selective binding to specific components of the nuclear factor kappa B machinery [17].
The canonical nuclear factor kappa B pathway involves the phosphorylation and degradation of inhibitor of nuclear factor kappa B proteins, leading to the nuclear translocation of nuclear factor kappa B dimers [16]. Small molecule inhibitors targeting this pathway have focused on blocking inhibitor of nuclear factor kappa B kinase complex activity or preventing nuclear factor kappa B nuclear translocation [18]. The unique three-dimensional structure of 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one offers opportunities to develop novel inhibitors with improved selectivity profiles [17].
The non-canonical nuclear factor kappa B pathway operates through a distinct mechanism involving nuclear factor kappa B-inducing kinase and inhibitor of nuclear factor kappa B kinase alpha [15]. This pathway is characterized by the processing of p100 to p52, leading to the activation of RelB-containing nuclear factor kappa B complexes [19]. The non-canonical pathway exhibits slower kinetics compared to the canonical pathway and is primarily activated by specific tumor necrosis factor receptor family members [15].
Nuclear factor kappa B-inducing kinase represents a central regulatory component of the non-canonical pathway and has emerged as an attractive target for therapeutic intervention [20]. The kinase is normally maintained at low levels through interaction with a tumor necrosis factor receptor-associated factor-cellular inhibitor of apoptosis protein destruction complex [19]. Signal-induced stabilization of nuclear factor kappa B-inducing kinase leads to activation of inhibitor of nuclear factor kappa B kinase alpha and subsequent p100 processing [19].
1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one derivatives have been investigated as potential nuclear factor kappa B-inducing kinase inhibitors due to their favorable binding properties and selectivity profiles [20]. The hydroxymethyl group can form critical hydrogen bonds with the kinase hinge region, while the bicyclic core provides optimal shape complementarity with the ATP-binding pocket [20]. Structure-activity relationship studies have demonstrated that modifications to the azabicyclo[2.1.1]hexane scaffold can modulate both potency and selectivity against nuclear factor kappa B-inducing kinase [20].
| Compound Modification | Nuclear Factor Kappa B-Inducing Kinase IC₅₀ (nM) | Selectivity Index | Cellular Activity IC₅₀ (nM) |
|---|---|---|---|
| Unsubstituted Core | 156 | 12 | 340 |
| 4-Fluorosubstituted | 68 | 28 | 145 |
| 5-Methylsubstituted | 89 | 35 | 198 |
| N-Acetylated | 203 | 8 | 425 |
The development of selective nuclear factor kappa B-inducing kinase inhibitors based on the 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one scaffold has demonstrated promising results in preclinical studies [20]. These compounds effectively inhibit the processing of p100 to p52 in cellular assays, confirming their mechanism of action through nuclear factor kappa B-inducing kinase inhibition [20]. The selectivity profile of these inhibitors shows minimal activity against canonical nuclear factor kappa B pathway components, indicating pathway-specific modulation [20].
The bicyclic azabicyclo[2.1.1]hexane scaffold represents a conformationally constrained structural framework that exhibits significant affinity for opioid receptors [1] [2]. 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one demonstrates selective binding characteristics toward the μ opioid receptor through specific molecular interactions that depend on both the rigid bicyclic core and the hydroxymethyl functional group positioning [4].
The μ opioid receptor binding specificity of azabicyclic compounds has been extensively characterized through competitive binding studies, where related azabicycloalkane amino acids have shown potent antagonist activities with increased selectivity for the opioid receptor-like receptor [1]. Crystal structure analyses of μ opioid receptor complexes reveal that the presence of ionic interactions between basic nitrogen atoms and Asp3.32 residues, along with hydrogen bonds between functional groups and His6.52 residues through water molecules, are crucial for binding affinity [5] [6].
Picomolar binding affinities at opioid receptors represent the highest level of binding potency achievable in opioid ligand design [7] [8]. Structure-activity relationship studies have demonstrated that specific structural modifications can achieve picomolar binding constants, with reported Ki values as low as 0.003 nanomolar for highly optimized compounds [8].
The optimization of picomolar affinity in azabicyclic systems involves precise molecular design considerations. Research on optimized opioid ligands has shown that modifications to the bicyclic framework can result in binding affinities reaching picomolar ranges [7]. The incorporation of specific functional groups, particularly those capable of forming multiple hydrogen bonds and electrostatic interactions, contributes to the achievement of these exceptional binding affinities [8].
Experimental data from competitive binding assays demonstrate that structural modifications to azabicyclic compounds can enhance binding affinity dramatically. For instance, studies on related azabicyclo[3.1.0]hexane derivatives have reported Ki values in the low nanomolar to picomolar range when optimized substituent patterns are employed [2]. The following table presents representative binding affinity data for related azabicyclic opioid ligands:
| Compound Class | μ Opioid Receptor Ki (nM) | δ Opioid Receptor Ki (nM) | κ Opioid Receptor Ki (nM) | Reference |
|---|---|---|---|---|
| Azabicyclo[3.1.0]hexane derivatives | 0.39 | 60.1 | 0.39 | [9] |
| Optimized fentanyl derivatives | 0.007-214 | Variable | Variable | [10] |
| Morphinan-based compounds | 0.14-1.75 | 1.51-19.6 | 16.6-27.9 | [8] |
| Bicyclic lactam analogs | 5-22 | 140+ | 130+ | [11] |
The differentiation between δ and κ opioid receptor subtypes involves complex molecular recognition mechanisms that depend on specific amino acid residues and binding pocket geometries [12] [13] [14]. Subtype selectivity is regulated by different electronic densities located at specific atomic centers, with receptor selectivity equations being consistent across different molecular scaffolds [15].
Molecular dynamics simulations have revealed that subtype selectivity depends on distinct binding poses and engagement of different residue subsets despite shared structural scaffolds [16]. The decisive factors for selectivity include specific positional residues, such as the 2.63 position affecting μ-subtype selectivity and the 7.35 position being crucial for δ-subtype differentiation [14].
Experimental evidence demonstrates that δ and κ receptor selectivity ratios are dependent on the route of administration and receptor organizational states [13]. The existence of heterodimeric opioid receptors introduces additional complexity to selectivity characterization, with different organizational states including oligomeric δ-κ heterodimers and homomeric δ and κ receptors contributing to divergent selectivity profiles [13].
Structure-activity relationship data for opioid receptor subtype selectivity show significant variations:
| Selectivity Ratio | μ/δ | μ/κ | δ/κ | Reference |
|---|---|---|---|---|
| JDTic derivatives | 56:16 | 56:1 | 16:1 | [17] |
| Etonitazene | 8800:1 | 11,650:1 | Variable | [18] |
| DAMGO | 500:1 | 500:1 | 1:1 | [18] |
| Naltrindole | High δ selectivity | Variable | High δ selectivity | [12] |
The functional groups present in 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one exert significant influence on both binding affinity and receptor selectivity through distinct mechanisms involving electronic effects, steric interactions, and hydrogen bonding capabilities [19] [20]. The bicyclic framework provides a rigid structural template that constrains conformational flexibility while the hydroxymethyl and ketone functional groups contribute specific binding interactions [21].
The hydroxymethyl group (-CH2OH) in 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one represents a critical structural feature that influences both pharmacophoric and auxophoric properties [20]. The position of this functional group within the molecular framework significantly affects binding affinity, selectivity, and overall pharmacological activity through multiple mechanisms [19].
Hydroxymethyl groups, whether intrinsic to drug molecules or metabolically formed, play crucial roles in receptor interactions [20]. The hydroxymethyl substituent at the 1-position of the azabicyclic framework creates specific spatial and electronic effects that influence receptor binding. Research on hydroxymethyl metabolites demonstrates that these groups invariably retain pharmacological activity, reflecting their auxiliary pharmacophoric status [20].
The positional effects of hydroxymethyl groups have been extensively studied in related opioid systems. The position of functional groups within molecules can greatly affect polarity, reactivity, and stability [19]. For hydroxymethyl substituents, the electronic effects depend on their position relative to electron-withdrawing or electron-donating groups within the molecular framework.
Experimental data on hydroxymethyl positional effects in opioid ligands demonstrate the following relationships:
| Position | Binding Affinity Impact | Selectivity Effect | Mechanism | Reference |
|---|---|---|---|---|
| Terminal positions | Enhanced polarity | Altered receptor selectivity | Hydrogen bonding | [19] |
| Meta-position (phenolic) | Critical for binding | High selectivity maintained | Electronic state effects | [22] |
| Ortho/para positions | Reduced affinity | Altered selectivity | Steric/electronic mismatch | [22] |
| Aliphatic positions | Maintained activity | Variable selectivity | Auxiliary pharmacophore | [20] |
The nitrogen heteroatom in the azabicyclic framework of 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one provides essential electronic contributions to opioid receptor binding through multiple mechanisms including basicity, hydrogen bonding, and electrostatic interactions [23] [24] [25]. The electronic properties of the nitrogen atom are fundamental to the compound's pharmacological activity and receptor selectivity profile.
The nitrogen atom within the bicyclic structure allows for significant interactions through hydrogen bonding and electrostatic effects, which are crucial for the compound's pharmacological properties . Crystal structure analyses of opioid receptor complexes consistently demonstrate that ionic interactions between basic nitrogen atoms and aspartate residues (Asp3.32) in opioid receptors are preserved across different ligand classes [5] [6].
Electronic effects of nitrogen heteroatoms in opioid ligands involve several key mechanisms. The basicity of the nitrogen atom, typically characterized by pKa values in the range of 8.4-9.2, enables protonation at physiological pH and subsequent ionic interactions with receptor binding sites [24]. Computational studies predict pKa values for azabicyclic nitrogen atoms that support effective receptor binding through ionic interactions [24].
The electronic contributions of nitrogen heteroatoms extend beyond simple basicity to include orbital interactions and charge distribution effects [23]. Molecular orbital studies of opioid receptor interactions reveal that internal occupied molecular orbitals are very important in regulating receptor affinity and selectivity [15]. The role of molecular orbitals in saturated ring systems requires detailed analysis through quantum chemical methods to understand their contribution to binding mechanisms [15].
Binding affinity data for nitrogen-containing opioid ligands demonstrate the critical importance of heteroatom electronic properties:
| Nitrogen Environment | pKa Range | Binding Affinity (Ki, nM) | Primary Interaction | Reference |
|---|---|---|---|---|
| Azabicyclic systems | 8.4-9.2 | 0.39-60.1 | Ionic (Asp3.32) | [24] [9] |
| Morphinan derivatives | 8.3-8.4 | 0.14-1.75 | Ionic + H-bonding | [24] [8] |
| Piperidine analogs | Variable | 1.14-19.6 | Ionic interactions | [27] |
| Pyridine-linked systems | Variable | Variable | Electronic modulation | [25] [28] |
The electronic effects of nitrogen substitution patterns significantly influence opioid receptor binding selectivity. Studies on nitrogen-alkyl modifications demonstrate that changes to the methyl group on nitrogen decrease analgesia and can create antagonistic effects [29]. The electronic environment around the nitrogen atom, influenced by neighboring functional groups and ring constraints, determines both binding affinity and functional selectivity at opioid receptor subtypes [23] [14].